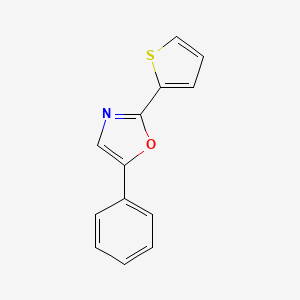![molecular formula C14H22N4O B2801142 2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 2097859-22-6](/img/structure/B2801142.png)
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this exact compound are not available, similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, have been synthesized by reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Scientific Research Applications
Synthesis and Biological Potential
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have been synthesized for evaluation against a range of biological targets. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics has shown potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020). These compounds exhibit a relationship between their structure and biological activity, highlighting the importance of pyrimidine in developing agents with specified functions.
Anticonvulsant Hybrid Molecules
Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which integrate chemical fragments of well-known antiepileptic drugs, has led to the identification of compounds with promising anticonvulsant properties (Kamiński et al., 2015). This work demonstrates the utility of pyrimidine and related heterocycles in designing new therapeutic agents.
Herbicidal Activity
The synthesis of novel compounds incorporating pyrimidine and thiadiazole rings has been explored for herbicidal applications. Some of these compounds show selective activity against specific plant species, indicating their potential in agricultural chemistry (Liu & Shi, 2014). This suggests that modifications to the pyrimidine core can lead to the development of targeted herbicides.
Material Science Applications
- Polymeric Materials: Research into fluorinated polyamides and polyimides based on dimethyl-biphenylene units, including those related to pyrimidine structures, has shown these materials possess excellent solubility, low dielectric constants, and high thermal stability (Liaw, Huang, & Chen, 2006). These properties are critical for applications in electronics and material sciences, demonstrating the versatility of pyrimidine derivatives beyond pharmaceutical uses.
properties
IUPAC Name |
2,2-dimethyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)12(19)17-10-11-6-4-9-18(11)13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBTVIUNJPOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCCN1C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

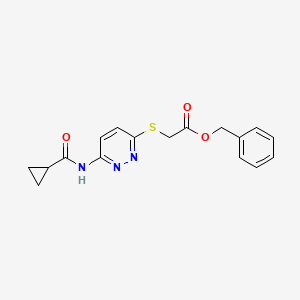
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)

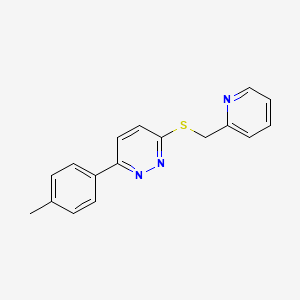
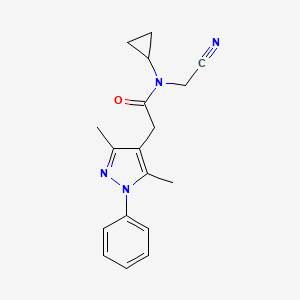

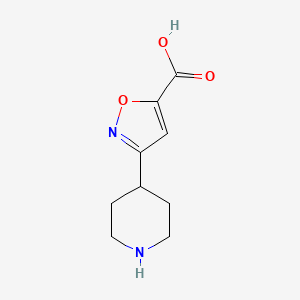
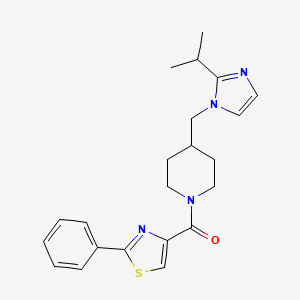
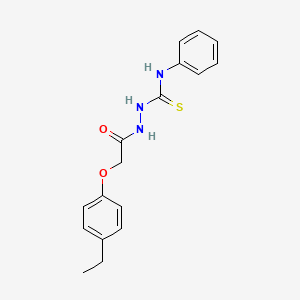
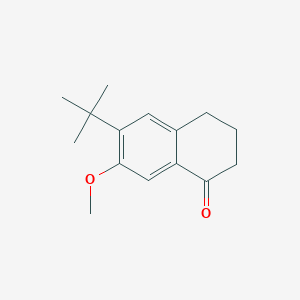
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)
